1-(2-Amino-3-bromophenyl)ethanone

Vue d'ensemble

Description

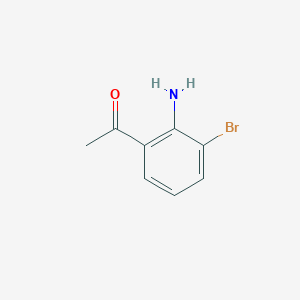

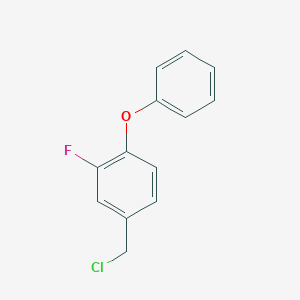

1-(2-Amino-3-bromophenyl)ethanone is a compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 . It is a light yellow solid .

Molecular Structure Analysis

The InChI code for 1-(2-Amino-3-bromophenyl)ethanone is 1S/C8H8BrNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 . This indicates that the compound contains a ketone group (C=O) attached to a phenyl ring, which also carries an amino group (NH2) and a bromine atom.Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Amino-3-bromophenyl)ethanone are not available, it’s worth noting that compounds of this type typically undergo electrophilic aromatic substitution . This is a reaction where an electrophile replaces a hydrogen atom in an aromatic system.Physical And Chemical Properties Analysis

1-(2-Amino-3-bromophenyl)ethanone is a light yellow solid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Pyrolysis Products Identification

A study focused on the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) explored its stability when exposed to heat, revealing the formation of twelve pyrolysis products. This investigation provides insight into the chemical stability and potential pyrolytic degradation pathways of bromophenyl ethanones under specific conditions (Texter et al., 2018).

Synthesis and Analysis

Research on bk-2C-B, a cathinone analogue, detailed its test purchase, identification, and synthesis. The study emphasized analytical techniques like NMR, chromatography, and X-ray crystallography for confirming the substance's identity and exploring its potential psychoactive effects (Power et al., 2015).

Novel Compound Synthesis

Another study presented a convenient synthesis route for 2- and 3-aminobenzo[b]thiophenes, demonstrating the versatility of bromophenyl ethanones in generating heterocyclic compounds with potential applications in materials science and pharmaceuticals (Androsov et al., 2010).

Fluorescent Probe Development

A BODIPY-based fluorescent on-off probe for H2S detection was developed using 1-(2-Hydroxyphenyl)ethanone, highlighting the application of bromophenyl ethanones in creating sensitive and selective sensors for biological and environmental monitoring (Fang et al., 2019).

Enantioselective Synthesis

Research on the enantioselective synthesis of (S)-duloxetine, a serotonin and norepinephrine reuptake inhibitor, utilized 2-bromo-1-(thiophen-2-yl)ethanone, showcasing the compound's utility in the synthesis of pharmacologically active molecules (Venkatram et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that aromatic compounds like this can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with their targets in a specific manner, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that 1-(2-amino-3-bromophenyl)ethanone may also have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

1-(2-amino-3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHRSZPALFRBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-3-bromophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)

![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)

![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)

![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)

![4-Iodobenzo[d]thiazol-2-amine](/img/structure/B1517221.png)

![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine](/img/structure/B1517222.png)

![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)

![6-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1517230.png)

![1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1517236.png)